ha-1004
Overview
Description
HA-1004, also known as N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide hydrochloride, is a selective inhibitor of protein kinase A. It is also a dual inhibitor of cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein kinase. This compound is known for its ability to inhibit lipolysis and induce vascular relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HA-1004 involves the reaction of 5-isoquinolinesulfonamide with 2-guanidinoethylamine. The reaction is typically carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
HA-1004 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
HA-1004 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the regulatory mechanisms of cyclic AMP and cyclic GMP in smooth muscle.
Biology: Employed in research on signal transduction pathways and second messenger systems.
Medicine: Investigated for its potential therapeutic effects in conditions such as pulmonary hypertension and vascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in biochemical assays
Mechanism of Action
HA-1004 exerts its effects by inhibiting cyclic nucleotide-dependent protein kinases, specifically cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein kinase. This inhibition leads to the relaxation of vascular smooth muscle and the inhibition of lipolysis. The compound acts at the intracellular or submembranal level, affecting the regulatory mechanisms of second messengers, cyclic AMP, and cyclic GMP .
Comparison with Similar Compounds
Similar Compounds
H-7: Another inhibitor of protein kinases, but with different selectivity and potency.
H-8: Similar to HA-1004 but with variations in its inhibitory effects on different protein kinases.
Fasudil: A potent inhibitor of Rho-associated protein kinase, with different applications and mechanisms of action.
Uniqueness of this compound
This compound is unique due to its dual inhibition of cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein kinase. This dual inhibition makes it a valuable tool for studying the regulatory mechanisms of these kinases in various biological systems .
Biological Activity
HA-1004, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a selective inhibitor of cyclic nucleotide-dependent protein kinases, specifically cyclic GMP-dependent protein kinase (PKG) and cyclic AMP-dependent protein kinase (PKA). This compound has garnered attention for its significant biological activities, particularly in vascular smooth muscle relaxation and its potential therapeutic applications in various conditions.
This compound acts primarily by inhibiting the activities of PKG and PKA. The inhibition constants (Ki) for these kinases are reported to be 1.4 µM for PKG and 2.3 µM for PKA, indicating a potent inhibitory effect . The compound induces relaxation in vascular smooth muscle, as demonstrated through experiments with rabbit aortic strips contracted by various agonists. Notably, this compound does not appear to operate through traditional membrane receptor pathways, as its effects remain unaffected by antagonists such as phenotolamine, propranolol, and atropine .
Table 1: Inhibition Potency of this compound
Kinase Type | Ki (µM) |
---|---|
PKG | 1.4 |
PKA | 2.3 |
Vascular Smooth Muscle Relaxation
Research indicates that this compound effectively relaxes rabbit aortic strips, with similar effective doses (ED50) across different agonist-induced contractions. This relaxation is characterized by a rightward shift in the dose-response curve for calcium chloride (CaCl2), suggesting competitive inhibition at the intracellular level rather than at the membrane level . The compound's efficacy was also observed in Ca²⁺-free solutions, further supporting its intracellular action mechanism.
Case Study 1: Morphine Withdrawal
In a study investigating the effects of this compound during morphine withdrawal in mice, the compound was shown to diminish norepinephrine (NA) turnover and total tyrosine hydroxylase (TH) levels. This indicates that this compound may modulate neurochemical changes associated with opioid withdrawal symptoms . The findings suggest that this compound could play a role in managing withdrawal symptoms by influencing catecholamine turnover.
Case Study 2: Cellular Senescence
Another significant area of research involves the impact of this compound on cellular senescence. In vitro studies demonstrated that this compound reduced beta-galactosidase staining in senescent fibroblasts, indicating potential rejuvenating effects on cellular aging processes . The compound's ability to alter cell morphology towards a more youthful state further emphasizes its therapeutic potential.
Applications and Future Directions
The diverse biological activities of this compound suggest multiple avenues for therapeutic applications:
- Vascular Disorders : Given its vasodilatory properties, this compound may be beneficial in treating conditions characterized by vascular dysfunction.
- Opioid Dependence : The modulation of withdrawal symptoms presents an intriguing potential for this compound in addiction therapy.
- Aging Research : Its effects on cellular senescence open possibilities for exploring geroprotective strategies.
Properties
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11/h1-5,8,17H,6-7H2,(H4,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNDNBFMSVMUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919543 | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91742-10-8 | |
Record name | N-[2-[(Aminoiminomethyl)amino]ethyl]-5-isoquinolinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91742-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091742108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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